5-Chloroisoindoline hydrobromide
Description
Contextualization within Heterocyclic Chemistry and Organic Synthesis Research
Heterocyclic compounds are fundamental to the field of organic chemistry, with their unique structures and reactivity patterns enabling the synthesis of complex molecules. The isoindoline (B1297411) scaffold, as a prominent member of this class, is a key building block in the synthesis of a variety of bioactive compounds. mdpi.compreprints.org Its presence in several commercially successful drugs underscores its importance in pharmaceutical and medicinal chemistry research. mdpi.compreprints.org The ability to introduce a wide range of substituents onto the isoindoline core allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive target for synthetic chemists.
Historical Development of Isoindoline Synthesis and Reactivity Paradigms
The synthesis of the isoindoline skeleton has evolved significantly over the years, with numerous methods being developed to construct this important heterocyclic system. Early methods often involved multi-step sequences with harsh reaction conditions. However, modern organic synthesis has brought forth more efficient and elegant strategies.
One of the classical approaches involves the reduction of phthalimides or phthalonitriles. google.com For instance, isoindoline can be prepared by the catalytic hydrogenation of phthalonitrile (B49051) in the presence of catalysts like platinum on carbon. google.com Another established method is the cyclization of α,α'-dihalo-o-xylenes with primary amines.
More recent advancements have focused on transition-metal-catalyzed reactions, which offer greater efficiency and functional group tolerance. These contemporary methods include intramolecular cyclizations and domino reactions that can construct the isoindoline core in a single step from readily available starting materials. The development of these new synthetic paradigms has greatly facilitated the exploration of the chemical space around the isoindoline scaffold.
Significance of Halogenated Isoindoline Derivatives in Chemical Biology and Medicinal Chemistry Research
The introduction of halogen atoms, such as chlorine, into organic molecules can have profound effects on their biological properties. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of isoindoline derivatives, chlorination has been a key strategy in the development of new therapeutic agents.
The presence of a chlorine atom on the isoindoline ring can influence the electronic properties of the molecule, potentially enhancing its interaction with specific enzymes or receptors. This has been exploited in the design of drugs for a variety of indications, including cancer, inflammation, and central nervous system disorders. mdpi.compreprints.org For example, chlorthalidone, a diuretic medication, and mazindol, an anorectic agent, are both clinical drugs that feature a chlorinated isoindoline-related structure. mdpi.com The strategic placement of chlorine atoms can also block metabolic pathways, leading to improved pharmacokinetic profiles.
Overview of Research Trajectories for 5-Chloroisoindoline (B142116) Hydrobromide and Related Analogues
While extensive research has been conducted on the broader class of isoindolines, specific research trajectories for 5-Chloroisoindoline hydrobromide are less documented in publicly available literature. However, its structural features suggest its primary role as a key intermediate in the synthesis of more complex molecules. The presence of the reactive secondary amine within the isoindoline core, combined with the chloro-substituent on the aromatic ring, makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Research involving 5-chloroisoindoline and its analogues likely focuses on its utility as a precursor for the synthesis of novel compounds with potential therapeutic applications. The amine can be readily functionalized, and the chlorine atom can participate in various cross-coupling reactions to introduce further molecular complexity. Given the known biological activities of other chlorinated isoindoline derivatives, it is plausible that research on this compound is directed towards the discovery of new agents targeting a range of diseases. The hydrobromide salt form suggests its use in aqueous media and as a stable, crystalline solid, which is advantageous for handling and formulation in a research setting.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 701300-67-6 | chemscene.com |
| Molecular Formula | C₈H₉BrClN | chemscene.com |
| Molecular Weight | 234.52 g/mol | chemscene.com |
| SMILES | C1C2=C(CN1)C=C(C=C2)Cl.Br | chemscene.com |
| Purity | ≥98% | chemscene.com |
| Storage | Sealed in dry, 2-8°C | chemscene.com |
Structure
3D Structure of Parent
Properties
CAS No. |
701300-67-6 |
|---|---|
Molecular Formula |
C8H9BrClN |
Molecular Weight |
234.52 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1H-isoindole;hydrobromide |
InChI |
InChI=1S/C8H8ClN.BrH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H |
InChI Key |
XBHBFSUAGULSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)Cl.Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Chloroisoindoline Hydrobromide and Its Congeners
Precursor Synthesis of 5-Chloroisoindoline (B142116)
The synthesis of the core heterocyclic structure, 5-Chloroisoindoline, is the foundational step. A variety of methods have been established for the construction of the isoindoline (B1297411) ring, each with distinct advantages and applications.
Established Synthetic Routes to 5-Chloroisoindoline (e.g., from EP 0343560 A2)
While specific details from patent EP 0343560 A2 are not widely disseminated in public literature, established chemical principles point to several reliable synthetic pathways for 5-Chloroisoindoline. Two primary routes are commonly employed, starting from commercially available chlorinated benzene (B151609) derivatives.
One prevalent method involves the cyclization of 4-chloro-1,2-bis(bromomethyl)benzene. This starting material can be synthesized from 4-chloro-o-xylene (B146410) via radical bromination. The subsequent reaction of the dibromide with a suitable nitrogen source, such as ammonia (B1221849) or a protected amine like benzylamine (B48309) followed by deprotection, leads to the formation of the isoindoline ring. This bimolecular nucleophilic substitution reaction is a direct and effective way to construct the heterocyclic core.
An alternative and widely used strategy is the reduction of 4-chlorophthalimide. Phthalimides are readily prepared from the corresponding phthalic anhydrides. The reduction of the two imide carbonyl groups to methylene (B1212753) groups can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as tetrahydrofuran (B95107) (THF). Another approach is catalytic hydrogenation under high pressure, although this may sometimes lead to dechlorination. Chemical reduction using agents like zinc dust in acetic acid also provides a viable, albeit often lower-yielding, route.
Comparative Analysis of Isoindoline Ring System Construction Approaches
The construction of the isoindoline ring is a well-studied area of heterocyclic chemistry, with several key strategies available. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
The reduction of phthalimides is a classical and versatile approach, benefiting from the vast number of commercially available substituted phthalic anhydrides. This method is direct but often requires harsh reducing agents like LiAlH₄, which can have poor functional group tolerance.
The cyclization of ortho-disubstituted benzenes , such as 1,2-bis(halomethyl)benzenes with primary amines, offers great flexibility, particularly for introducing substituents on the isoindoline nitrogen. This method generally proceeds under milder conditions than phthalimide (B116566) reduction.
Intramolecular hydroamination represents a more modern and atom-economical approach. wikipedia.org This method involves the cyclization of an ortho-alkenyl- or ortho-alkynylbenzylamine, often catalyzed by transition metals. wikipedia.org While elegant, the synthesis of the required precursors can be more complex.
The Diels-Alder reaction provides a powerful tool for constructing the core carbocyclic ring, which can then be elaborated into the isoindoline system. This cycloaddition strategy offers excellent control over stereochemistry but is typically more suited for complex, polycyclic targets rather than simple substituted isoindolines. rsc.org
Table 1: Comparative Analysis of Isoindoline Synthesis Methods
| Synthetic Approach | Typical Precursors | Key Transformation | Advantages | Disadvantages |
|---|---|---|---|---|
| Phthalimide Reduction | Substituted Phthalimides | Carbonyl Reduction | Readily available starting materials, direct route. | Requires harsh reducing agents (e.g., LiAlH₄), potential for side reactions. |
| Cyclization of ortho-Disubstituted Benzenes | 1,2-Bis(halomethyl)benzenes, Primary Amines | Bimolecular Nucleophilic Substitution | High versatility for N-substitution, generally mild conditions. | Precursor synthesis can be multi-step; lachrymatory intermediates. |
| Intramolecular Hydroamination | o-Vinyl- or o-Ethynylbenzylamines | Metal-Catalyzed Cyclization | High atom economy, convergent. wikipedia.org | Catalyst cost, synthesis of complex precursors. |
| Diels-Alder Reaction | Dienes, Dienophiles | [4+2] Cycloaddition | Excellent stereocontrol, access to complex structures. rsc.org | Often lengthy, not ideal for simple isoindolines. |
Salt Formation of 5-Chloroisoindoline Hydrobromide
For applications in pharmaceuticals and research, converting the basic 5-Chloroisoindoline into a stable, crystalline salt is essential. The hydrobromide salt is a common choice due to its favorable physicochemical properties.
Hydrobromination Procedures (e.g., utilizing hydrobromic acid in specific solvents)
The hydrobromination of 5-Chloroisoindoline is typically achieved by treating a solution of the free base with hydrobromic acid (HBr). The amine is basic and readily reacts with the strong acid to form the corresponding ammonium (B1175870) salt. oxfordreference.com
A common procedure involves dissolving the purified 5-Chloroisoindoline free base in a suitable organic solvent, such as isopropanol, ethanol, or diethyl ether. To this solution, a stoichiometric amount of hydrobromic acid is added. The HBr can be in the form of a concentrated aqueous solution (e.g., 48% HBr) or as a solution in an organic solvent like acetic acid or a specialized reagent like HBr-DMPU. nih.gov Upon addition of the acid, the this compound, being less soluble in the organic solvent than the free base, precipitates out of the solution. oxfordreference.com The precipitation can often be enhanced by cooling the mixture. The resulting crystalline solid is then isolated by filtration, washed with a small amount of cold solvent to remove any residual acid or impurities, and dried under vacuum.
Characterization of Hydrobromide Salt Formation Efficacy
Confirming the successful and complete formation of the hydrobromide salt is crucial and is accomplished using a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming salt formation. The protonation of the nitrogen atom causes a significant downfield shift in the signals of the adjacent protons (the -CH₂-N-CH₂- groups). The acidic N-H proton itself may appear as a broad signal. Comparing the spectrum of the product to that of the free base provides clear evidence of salt formation. nih.govacs.orglibretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy clearly distinguishes the salt from the free base. The free secondary amine (N-H) stretch typically appears as a single, sharp peak around 3300-3500 cm⁻¹. In the hydrobromide salt, this is replaced by a very broad and strong absorption band for the secondary ammonium (N-H₂⁺) stretch, often centered around 2700-3000 cm⁻¹. spectroscopyonline.com
Melting Point Analysis: A sharp, well-defined melting point is a good indicator of the purity of the crystalline salt. This value will be significantly different from the boiling point of the free base.
Elemental Analysis: This technique provides the elemental composition (C, H, N, Cl, Br) of the sample, which can be compared to the calculated theoretical values for the molecular formula C₈H₉BrClN to confirm the correct stoichiometry of the salt.
Comparison with Other Acid Addition Salts (e.g., 5-chloroisoindoline hydrochloride)
The choice of the counter-ion in an acid addition salt can significantly impact the salt's physical and chemical properties. A common alternative to the hydrobromide is the hydrochloride (HCl) salt.
The synthesis of the hydrochloride salt is analogous to the hydrobromination, simply substituting hydrobromic acid with hydrochloric acid. The resulting salts, while chemically similar, often exhibit notable differences in their physicochemical profiles. These differences can affect stability, handling, and formulation. sciencemadness.org
Generally, amine salts have better shelf life than the free amines, as protonation of the nitrogen makes it less susceptible to oxidation. sciencemadness.org The choice between hydrochloride and hydrobromide can influence properties such as solubility, hygroscopicity, and crystal lattice energy. pitt.edunih.gov For instance, in some organic compounds, the hydrobromide salt may be less soluble in non-polar solvents and less hygroscopic than the corresponding hydrochloride salt, which can be advantageous for long-term storage and handling. pitt.edu However, these properties are highly dependent on the specific crystal packing of the salt and are not universally predictable. A detailed structural analysis, for example by X-ray crystallography, would be required to fully understand the differences in their solid-state properties. nih.gov
Table 2: General Comparison of Amine Hydrohalide Salts
| Property | Hydrochloride Salt | Hydrobromide Salt |
|---|---|---|
| Counter-ion | Chloride (Cl⁻) | Bromide (Br⁻) |
| Acid Source | Hydrochloric Acid (HCl) | Hydrobromic Acid (HBr) |
| Molecular Weight | Lower | Higher |
| Solubility | Often higher in polar solvents. sciencemadness.org | Can be less soluble than the hydrochloride. rsc.org |
| Hygroscopicity | Can be more hygroscopic. | Often less hygroscopic, but case-dependent. |
| Stability | Generally stable crystalline solids. sciencemadness.org | Generally stable crystalline solids. |
| Crystal Lattice | Dependent on specific packing, can differ significantly from hydrobromide. nih.gov | Dependent on specific packing, can differ significantly from hydrochloride. nih.gov |
Strategic Approaches in Isoindoline Derivative Synthesis
The construction of the isoindoline ring system can be achieved through various strategic approaches, each offering unique advantages in terms of stereocontrol, efficiency, and molecular diversity.
Stereoselective Synthesis Strategies and Control
The synthesis of chiral isoindoline derivatives with high enantiomeric purity is crucial for the development of new therapeutic agents. chim.itchinesechemsoc.org Several strategies have been developed to achieve stereocontrol in isoindoline synthesis.
One prominent approach involves the use of chiral auxiliaries . For instance, the condensation of (R)-phenylglycinol with 2-formylbenzoic acid yields a tricyclic γ-lactam as a single diastereoisomer. chim.it Another strategy is the application of chiral catalysts in asymmetric reactions. This includes the use of chiral transition metal catalysts, organocatalysts, and chiral phase-transfer catalysts. chim.itresearchgate.net For example, palladium-catalyzed asymmetric intramolecular allylic C–H amination using a chiral phosphoramidite (B1245037) ligand delivers chiral isoindolines with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org
Furthermore, diastereoselective cyclization reactions have been employed. Synergistic palladium and Brønsted acid catalysis enables the cyclization of chiral sulfinamides to produce chiral isoindolines with high diastereoselectivities. organic-chemistry.org Intramolecular aza-Michael reactions catalyzed by cinchoninium phase-transfer organocatalysts also provide a route to optically active isoindolinones. researchgate.net The development of one-pot enantioselective syntheses further enhances the efficiency of producing chiral isoindolines. nih.govbeilstein-journals.org
| Strategy | Key Features | Example Catalyst/Reagent | Reported Enantio-/Diastereoselectivity | Reference |
|---|---|---|---|---|
| Chiral Auxiliaries | Use of a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | (R)-phenylglycinol | Single diastereoisomer | chim.it |
| Chiral Transition Metal Catalysis | Employment of a chiral metal complex to catalyze an enantioselective transformation. | Palladium/chiral phosphoramidite ligand | Up to 98% ee | chinesechemsoc.org |
| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric reactions. | Cinchoninium phase-transfer organocatalysts | Good enantioselectivities | researchgate.net |
| Diastereoselective Cyclization | Creation of a new stereocenter with a specific configuration relative to an existing one. | Palladium and Brønsted acid | High diastereoselectivities | organic-chemistry.org |
Transition Metal-Catalyzed Coupling Reactions in Isoindoline Scaffold Construction
Transition metal-catalyzed reactions are powerful tools for the construction of the isoindoline scaffold, offering high efficiency and broad functional group tolerance. researchgate.net Palladium, rhodium, and ruthenium are among the most utilized metals in these synthetic transformations. researchgate.netnih.govthieme-connect.com
Palladium-catalyzed reactions are particularly prevalent. These include:
Aza-Heck/Suzuki Coupling: A tandem reaction of O-phenyl hydroxamic ethers with arylboronic acids, enabled by a palladium catalyst and a chiral phosphoramidite ligand, yields chiral isoindolinones with high enantioselectivity. acs.org
Aminoalkynylation: An asymmetric tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes provides access to chiral isoindolinone derivatives with quaternary stereogenic centers. acs.org
Carbonylative Cyclization: The one-step palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones in good yields under mild conditions. nih.gov
Intramolecular Dehydrogenative C(sp3)–H Amidation: This method utilizes a Pd/C catalyst for the synthesis of isoindolinones without the need for an external oxidant. rsc.org
Rhodium-catalyzed reactions also play a significant role:
C-H Activation/Annulation: Rhodium(III)-catalyzed annulation of N-benzoylsulfonamides with olefins or diazoacetate provides a wide range of isoindolinones. nih.gov
[4+1] Spiroannulation: Rhodium(III)-catalyzed C–H activation of oximes and benzoic acids with 1-diazonaphthelen-2(1H)-ones leads to spirocyclic isoindole N-oxides and isobenzofuranones. rsc.org
Tandem Oxidative Olefination/Cyclization: The stereoselective synthesis of 1,3-disubstituted isoindolines can be achieved from chiral 4-aryl cyclic sulfamidates. thieme-connect.com
Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols also affords 3-substituted isoindolinone derivatives. rsc.org These transition metal-catalyzed methods often proceed through key intermediates like five-membered rhodacycles or involve processes such as C-H olefination followed by intramolecular aminative cyclization. researchgate.netnih.gov
C-H Functionalization and Late-Stage Functionalization of Isoindoline Structures
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of isoindoline derivatives. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes.
Rhodium-catalyzed C-H activation is a prominent method. For instance, the synthesis of isoindolinones can be achieved through the rhodium-catalyzed annulation of N-benzoylsulfonamides with olefins and diazoacetate. nih.gov This process involves the generation of a five-membered rhodacycle intermediate. nih.gov Another example is the rhodium(III)-catalyzed C-H functionalization of benzamides with allenes in water, which is highly regioselective. nih.gov
Palladium-catalyzed C-H functionalization has also been extensively developed. This includes intramolecular dehydrogenative C(sp3)–H amidation for isoindolinone synthesis, which notably does not require an external oxidant when using a Pd/C catalyst. rsc.org
Late-stage functionalization allows for the introduction of chemical diversity into the isoindoline core at a later step in the synthesis. This is particularly valuable for creating libraries of related compounds for biological screening. An example is the ruthenium-catalyzed C–H functionalization of pre-formed indoles and indolines with 7-azabenzonorbornadienes to produce aminodihydronaphthyl-substituted derivatives. rsc.org Iodine-mediated C-H functionalization of various carbon centers (sp, sp2, and sp3) provides a unified approach for the synthesis of related heterocyclic structures like isatins. organic-chemistry.org
These C-H functionalization strategies often rely on directing groups to control the regioselectivity of the reaction. The ability to perform these reactions on complex molecules highlights their utility in medicinal chemistry and drug discovery.
Diversity-Oriented Synthesis and Chemical Library Generation within the Isoindoline Class
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, which is crucial for the discovery of new biologically active compounds. acs.org The isoindoline scaffold is a valuable template for DOS due to its presence in many natural products and pharmaceuticals. nih.govacs.org
One strategy for generating isoindoline-based libraries is through multicomponent reactions (MCRs) . A modular solid-phase MCR has been developed for the synthesis of 3-substituted isoindolinone derivatives from a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile in a single step. nih.gov This approach allows for the rapid generation of a library of compounds with diverse substituents.
Another approach involves a Heck-aza-Michael (HaM) strategy to synthesize unique tricyclic sultam libraries containing isoindoline and tetrahydroisoquinoline (THIQ) motifs. acs.org This method involves a Heck reaction on a vinylsulfonamide followed by a one-pot deprotection and intramolecular aza-Michael reaction, leading to the construction of a 160-member library. acs.org
Furthermore, programmable one-pot syntheses have been reported for the enantioselective production of isoindolines, providing a streamlined route to chiral libraries. nih.govbeilstein-journals.org The ability to generate diverse libraries of isoindoline derivatives is essential for exploring the structure-activity relationships of this important class of compounds.
| Strategy | Key Reaction | Building Blocks | Generated Scaffold | Reference |
|---|---|---|---|---|
| Multicomponent Reaction (MCR) | One-pot reaction of multiple starting materials | Chiral β-keto lactam, aldehyde, isocyanide, dienophile | 3-Substituted isoindolinones | nih.gov |
| Heck-aza-Michael (HaM) Strategy | Heck reaction followed by intramolecular aza-Michael addition | Vinylsulfonamide and various coupling partners | Tricyclic sultams containing isoindoline/THIQ motifs | acs.org |
| Programmable One-Pot Synthesis | Sequential reactions in a single vessel without isolation of intermediates | Varies depending on the specific sequence | Enantiomerically enriched isoindolines | nih.govbeilstein-journals.org |
Chemical Transformations and Reactivity of the Isoindoline Core
The isoindoline core can undergo a variety of chemical transformations, allowing for further functionalization and the synthesis of related heterocyclic systems.
Regioselective Hydrogenation of Isoindoline Derivatives
The hydrogenation of the isoindoline ring system can be controlled to achieve regioselective reduction, leading to either the corresponding indoline (B122111) or further reduced products. The outcome of the hydrogenation is often dependent on the catalyst, reaction conditions, and the substitution pattern of the isoindoline derivative.
One method involves a palladium-catalyzed formate (B1220265) reduction . nih.gov In this process, alkyl-substituted isoindolines are reduced to 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov However, the reactivity is sensitive to the electronic nature of the substituents on the aromatic ring. For example, 5-methoxyisoindoline (B105618) undergoes only partial reduction, while isoindolines bearing electron-withdrawing groups such as 5-carbomethoxy, or those with amino or amido substituents, are inert to these reduction conditions. nih.gov Halogen-substituted isoindolines can be dehalogenated and subsequently reduced to 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov
In contrast, the reduction of indoles to indolines can be achieved using a borane (B79455) reagent in the presence of trifluoroacetic acid. google.com A palladium-catalyzed asymmetric hydrogenation of in situ generated indoles also provides a route to chiral indolines. rsc.org The choice of reducing agent and catalyst is therefore critical in determining the final product of the reduction of isoindoline and related indole (B1671886) systems. The difference in reactivity can be attributed to the difference in aromaticity between the isoindole and indole ring systems. nih.gov
Protonation Behavior and Isoindolinium Ion Formation
The protonation of the nitrogen atom in the isoindoline ring system is a fundamental process that leads to the formation of the corresponding isoindolinium ion. This transformation is governed by the basicity of the nitrogen, which is significantly influenced by the electronic effects of substituents on the aromatic ring.
In the case of 5-chloroisoindoline, the chlorine atom at the 5-position exerts a notable influence on the protonation behavior. Chlorine is an electronegative atom and thus exhibits an electron-withdrawing inductive effect (-I effect). libretexts.orgquora.com This effect reduces the electron density on the nitrogen atom of the isoindoline ring, thereby decreasing its basicity compared to the unsubstituted isoindoline. quora.com A lower basicity implies that a stronger acidic environment is required to achieve protonation.
The formation of the 5-chloroisoindolinium ion from 5-chloroisoindoline occurs upon treatment with a strong acid, such as hydrobromic acid (HBr), leading to the isolation of the stable hydrobromide salt. The reaction can be represented as follows:
The stability of the resulting isoindolinium ion is also influenced by the substituent. While the electron-withdrawing nature of the chlorine atom disfavors the initial protonation event, once formed, the distribution of the positive charge in the isoindolinium ion is affected. Research on related substituted isoindolinium salts suggests that the stability of the ion can be tuned by the electronic nature of the substituents.
Detailed research findings on the precise pKa value of 5-chloroisoindoline are not extensively documented in publicly available literature. However, based on the known principles of physical organic chemistry, it can be confidently predicted to be lower than that of unsubstituted isoindoline. The Hammett equation, which correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives, provides a theoretical framework for quantifying this effect. rsc.org The positive Hammett sigma value (σ) for a para-chloro substituent indicates its electron-withdrawing nature and predicts a decrease in the basicity of the nitrogen atom.
The formation of the isoindolinium ion is a critical step in certain synthetic transformations. For instance, the "isoindole umpolung" strategy relies on the in-situ formation of an isoindolinium species to act as an electrophile. nih.gov The electronic properties of the substituent, such as the 5-chloro group, will modulate the reactivity of this electrophilic intermediate.
Table of Research Data on Protonation and Isoindolinium Ion Formation:
| Compound | Substituent at 5-position | Expected Effect on Basicity | Influence on Isoindolinium Ion Formation |
| Isoindoline | H | Baseline | Forms isoindolinium ion readily with strong acids |
| 5-Chloroisoindoline | Cl | Decreased | Requires stronger acidic conditions for protonation |
| 5-Nitroisoindoline | NO₂ | Significantly Decreased | Requires very strong acidic conditions |
| 5-Methoxyisoindoline | OCH₃ | Increased | Protonates more readily than unsubstituted isoindoline |
This table is generated based on established principles of electronic effects and may not reflect experimentally determined values for all compounds.
Structure Activity Relationship Sar and Molecular Design of 5 Chloroisoindoline Analogues
Systematic Exploration of Substituent Effects on Biological Interactions
The biological profile of an isoindoline (B1297411) derivative is highly sensitive to the nature and position of its substituents. Alterations to the aromatic A-ring or other peripheral sites can dramatically modify the compound's electronic, steric, and hydrophobic properties, thereby influencing its binding affinity and functional activity.
Halogenation of the isoindoline core is a key strategy in molecular design, primarily due to the ability of halogens to participate in halogen bonding. mdpi.com This is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological target, such as a protein. mdpi.comrsc.org The strength of this interaction typically increases with the size and polarizability of the halogen, following the order F ≪ Cl < Br < I. mdpi.com
In the context of 5-Chloroisoindoline (B142116), the chlorine atom at the 5-position can act as a halogen bond donor, contributing to the molecule's binding affinity and specificity for its target. mdpi.com The substitution's effect is twofold: it acts as an electron-withdrawing group, modifying the electronic landscape of the aromatic ring, and it serves as a specific interaction point for molecular recognition. mdpi.com Studies on related halogenated heterocyclic systems demonstrate that these interactions can be crucial for forming stable ligand-receptor complexes. nih.govrsc.org The precise positioning of the halogen is critical, as it dictates the geometry of the interaction with complementary sites on the target macromolecule.
Beyond simple halogenation, other substituents can be introduced to probe the steric and electronic requirements of the binding pocket. For example, introducing methyl or methoxy (B1213986) groups can explore tolerance for steric bulk and provide hydrogen bond accepting capabilities, respectively.
Table 1: Influence of Halogen Substituents on Molecular Interactions This table is illustrative, based on general principles of halogen bonding in molecular recognition.
| Substituent at Position 5 | Relative Polarizability | Potential Interaction Type | Expected Impact on Molecular Recognition |
|---|---|---|---|
| -F (Fluoro) | Low | Weak halogen bonding, hydrogen bonding | Minimal contribution from halogen bonding; primarily acts as a small, electronegative group. |
| -Cl (Chloro) | Moderate | Moderate halogen bonding, hydrophobic interactions | Can form effective halogen bonds, contributing significantly to binding affinity and specificity. mdpi.com |
| -Br (Bromo) | High | Strong halogen bonding, hydrophobic interactions | Offers a stronger halogen bond donor capability than chlorine, potentially enhancing potency. mdpi.com |
| -I (Iodo) | Very High | Very strong halogen bonding, hydrophobic interactions | Provides the strongest halogen bonding, which can be pivotal for high-affinity binding. nih.gov |
Modifications to the aromatic A-ring of the isoindoline scaffold are a cornerstone of SAR studies. The benzene (B151609) ring itself can participate in π-π stacking, π-cation, and hydrophobic interactions with the biological target. Altering the substituents on this ring directly modulates these interactions. Research on related tetrahydroisoquinoline inhibitors has shown a general trend where increased lipophilicity correlates with improved potency, though a balance must be struck to maintain favorable pharmacokinetic properties. nih.gov
Table 2: Effect of A-Ring and Peripheral Modifications on Isoindoline Analogues This table presents hypothetical SAR data based on established principles for heterocyclic compounds.
| Parent Scaffold | Modification | Observed Effect on Functional Activity | Rationale |
|---|---|---|---|
| 5-Chloroisoindoline | Add 6-methoxy group | Potential increase or decrease in activity | Probes for hydrogen bond acceptor sites and steric tolerance near the 6-position. |
| 5-Chloroisoindoline | Replace A-ring with pyridine | Altered selectivity and potency | Introduces a hydrogen bond acceptor (N atom) and changes the electronic distribution of the ring system. |
| 5-Chloroisoindoline | N-benzylation | Significant change in activity | The benzyl (B1604629) group can explore additional hydrophobic pockets in the binding site. nih.gov |
| 5-Chloroisoindoline | Replace 5-Cl with 5-CF₃ | Potentially increased potency and metabolic stability | The trifluoromethyl group is a strong electron-withdrawing group and is often used as a bioisostere for chlorine but with greater lipophilicity. |
Conformational Analysis and its Implications for Molecular Design
Conformational analysis is the study of the three-dimensional shapes a molecule can adopt through the rotation of its single bonds. fiveable.me For isoindoline analogues, the flexibility of the five-membered heterocyclic ring and the orientation of any N-substituents are of primary importance. The molecule's preferred conformation in solution may differ from its "bioactive conformation"—the specific shape it adopts when bound to its biological target. nih.gov
Understanding the conformational preferences of 5-Chloroisoindoline analogues is essential for effective molecular design. slideshare.net Computational methods can predict low-energy conformations and the energy barriers between them. This information helps designers create more rigid analogues that are "pre-organized" into the bioactive conformation. Such conformational constraint can lead to a significant increase in binding affinity, as less entropic penalty is paid upon binding, and can also improve selectivity. For example, incorporating the isoindoline into a more complex, rigid ring system can lock in a desired geometry. nih.gov
Bioisosteric Replacements and Scaffold Variations in Isoindoline Research
Bioisosterism is a strategy in medicinal chemistry used to swap one chemical moiety for another with similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic properties. nih.govmdpi.com In isoindoline research, this can involve replacing the chlorine atom with other groups or altering the core scaffold itself.
A classic bioisosteric replacement for a chlorine atom is the trifluoromethyl group (-CF₃), which mimics its electron-withdrawing properties but has different steric and lipophilic characteristics. Another example is replacing the benzene ring (A-ring) of the isoindoline with a heteroaromatic ring like thiophene (B33073) or pyridine. nih.gov This type of replacement can fundamentally alter hydrogen bonding capacity and dipole moment, potentially leading to improved target engagement or novel intellectual property. mdpi.com
Scaffold hopping goes a step further, replacing the entire isoindoline core with a structurally different scaffold that maintains the key three-dimensional arrangement of binding features. mdpi.com For example, a tetrahydroisoquinoline or an indoline (B122111) scaffold might present similar pharmacophoric points in space and thus exhibit a comparable biological activity. This approach is powerful for escaping undesirable physicochemical properties or exploring new chemical space. researchgate.net
Table 3: Examples of Bioisosteric Replacements for the Isoindoline Scaffold
| Original Group/Scaffold | Bioisosteric Replacement | Primary Purpose of Replacement | Reference Principle |
|---|---|---|---|
| Aromatic C-H | Aromatic C-F | Block metabolic oxidation, alter electronics. | Classical Bioisosterism nih.gov |
| Benzene Ring | Thiophene Ring | Modify electronics, improve pharmacokinetic profile. | Ring Bioisosterism nih.gov |
| -Cl | -CN (Cyano) | Mimic size and electronics, introduce a potential hydrogen bond acceptor. | Classical Bioisosterism nih.gov |
| Isoindoline Scaffold | Indoline Scaffold | Explore different scaffold geometry while maintaining key pharmacophore points. | Scaffold Hopping mdpi.com |
Rational Design Principles for Modulating Molecular Recognition and Efficacy
Rational design is a strategy that uses the structural and mechanistic understanding gained from SAR, conformational analysis, and other studies to create new molecules with desired functions. wikipedia.orgnih.gov For the development of 5-Chloroisoindoline analogues, several key principles emerge:
Exploitation of Halogen Bonding: The 5-chloro substituent should be considered a key interaction point. Design should focus on placing this group where it can form a productive halogen bond with a known or predicted nucleophilic region (e.g., a carbonyl oxygen or aromatic ring) on the target protein. mdpi.com
Conformational Constraint: To enhance potency and selectivity, new analogues should be designed to favor the bioactive conformation. This can be achieved by introducing rigidity into the structure, for example, by creating bicyclic or polycyclic systems that incorporate the isoindoline core. nih.gov
Targeted Peripheral Modifications: Substituents on the A-ring and the isoindoline nitrogen should be chosen to complement the specific topology and chemical nature of the target's binding site. Lipophilicity, hydrogen bonding potential, and steric bulk should be systematically varied to optimize interactions. nih.gov
By integrating these principles, medicinal chemists can move beyond trial-and-error synthesis and more efficiently navigate the chemical space around the 5-Chloroisoindoline scaffold to develop potent, selective, and effective molecular agents. nih.govrsc.org
Mechanistic Investigations and Biological Target Interaction Studies of Isoindoline Compounds
Modulation of Protein Kinase Activity
Isoindoline (B1297411) derivatives and related heterocyclic compounds have emerged as versatile scaffolds in medicinal chemistry, demonstrating the ability to interact with a range of protein kinases. These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is implicated in numerous diseases. The modulation of kinase activity by small molecules can occur through various mechanisms, including competitive inhibition at the ATP-binding site, allosteric modulation at sites distinct from the active site, and covalent modification of the kinase protein. Research into isoindoline-based compounds has uncovered their potential to influence kinase activity, leading to downstream effects on cellular processes.
Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. nih.gov There are two isoforms, ROCK1 and ROCK2, which are involved in regulating fundamental cellular functions such as cell shape, motility, proliferation, and apoptosis. nih.govresearchgate.net The inhibition of ROCKs, particularly with isoindoline-based and indoline-based compounds, has been explored as a therapeutic strategy for various conditions. researchgate.netnih.gov
The activation of ROCK occurs when the active GTP-bound form of RhoA binds to the C-terminal region of ROCK, leading to a conformational change that activates the N-terminal kinase domain. nih.gov Isoindoline and related inhibitors typically function by competing with ATP for binding in the kinase domain, thereby preventing the phosphorylation of downstream ROCK substrates.
A series of indoline-based derivatives have been designed and synthesized as selective ROCK2 inhibitors. nih.gov For example, compound 9b , an indoline (B122111) derivative, demonstrated a high inhibitory potency against ROCK2. nih.gov
| Compound | Target Kinase | IC50 |
| Compound 9b | ROCK2 | 6 nM nih.gov |
This table presents the in vitro inhibitory activity of a selected indoline-based compound against ROCK2.
The molecular basis for the selective inhibition of ROCK2 by certain indoline-based compounds lies in specific interactions within the ATP-binding pocket of the kinase. The development of selective ROCK2 inhibitors is considered crucial, as systemic inhibition of ROCK1 can lead to undesirable side effects. rsc.org The selectivity of some compounds for ROCK2 over ROCK1 is attributed to interactions with specific amino acid residues that differ between the two isoforms. rsc.org
Inhibition of the ROCK signaling pathway by compounds such as 9b has been shown to suppress the expression of downstream effectors like collagen I and α-smooth muscle actin (α-SMA). nih.gov This indicates a de-regulation of pathways involved in cellular contraction and fibrosis. nih.gov The inhibition of ROCK2 leads to the polarization of pathogenic macrophages and restores a beneficial macrophage balance, an effect not seen with ROCK1 inhibition. rsc.org
Phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator in the AGC family of protein kinases and plays a central role in the PI3K/Akt signaling pathway. nih.govacs.org Unlike typical kinase inhibitors that target the ATP-binding site, some small molecules have been developed to allosterically activate PDK1. nih.govh1.co These compounds bind to a regulatory site on the kinase known as the PIF-pocket. nih.govacs.org
The binding of these small-molecule activators to the PIF-pocket mimics the effect of the binding of a phosphorylated hydrophobic motif (P-HM) from a substrate protein. nih.govh1.co This interaction stabilizes an active conformation of the kinase, leading to an increase in its catalytic activity. nih.govh1.co The mechanism involves the stabilization of key structural elements, including the αC-helix and the DFG motif, which are crucial for kinase activation. acs.org One such compound, referred to as compound 1 in a study, was shown to activate PDK1. nih.gov
| Compound | Target Kinase | Effect | AC50 |
| Compound 1 | PDK1 | Activation | 25 µM nih.gov |
This table shows the activating concentration of a small molecule allosteric modulator of PDK1.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.govgoogle.com Isoindolinone and related indole (B1671886) derivatives have been shown to modulate this pathway. nih.govgoogle.comacs.org Some isoindolinone derivatives can inhibit the activity of Akt (also known as Protein Kinase B), a key downstream effector of PDK1. google.com
For instance, certain isoindolinone derivatives act as inhibitors of Akt, thereby blocking the pro-survival signals it transduces. google.com This inhibition can lead to a decrease in cell proliferation and the induction of apoptosis. acs.org Studies have shown that some 3-methyleneisoindolinone derivatives can induce cell cycle arrest and apoptosis in cancer cells, which is consistent with the modulation of the PI3K/Akt pathway. acs.org Furthermore, indole-3-carbinol (B1674136) (I3C) and its derivatives have been found to inhibit the phosphorylation and activation of Akt. nih.govresearchgate.net
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase with two isoforms, GSK-3α and GSK-3β, that is implicated in a wide range of cellular processes. nih.gov The activity of GSK-3 is, in part, regulated by the PI3K/Akt pathway, where Akt can phosphorylate and inhibit GSK-3. nih.gov
Research has identified benzo[e]isoindole-1,3-dione derivatives as potent inhibitors of GSK-3β. nih.gov One of the most potent compounds from this series, 7,8-dimethoxy-5-methylbenzo[e]isoindole-1,3-dione (8a) , exhibited a nanomolar IC50 value against GSK-3β. nih.gov The inhibition of GSK-3 by these compounds was shown to have clear phenotypic effects in zebrafish embryos, consistent with the known roles of GSK-3 in development. nih.gov Computational modeling has helped to characterize the binding mode of these inhibitors to GSK-3β. nih.gov
| Compound | Target Kinase | IC50 |
| 7,8-dimethoxy-5-methylbenzo[e]isoindole-1,3-dione (8a) | GSK-3β | Nanomolar range nih.gov |
This table highlights the inhibitory activity of a benzo[e]isoindole-1,3-dione derivative against GSK-3β.
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis and are frequently overexpressed in cancer. nih.govnih.gov This has made them attractive targets for anticancer drug development. nih.gov Indolin-2-one derivatives have been investigated as inhibitors of Aurora kinases, particularly Aurora B. nih.govwhiterose.ac.ukresearchgate.net
A series of indolin-2-one derivatives were developed based on a previously reported multi-kinase inhibitor. nih.gov Among these, the cyclopropylurea derivative 8a showed potent activity against Aurora B. nih.gov Mechanistic studies revealed that this compound induced G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov Western blot analysis confirmed that compound 8a reduced the phosphorylation of Aurora B and its downstream substrate, histone H3. whiterose.ac.uk
Docking studies have provided insights into the binding mechanism of these indolin-2-one derivatives. whiterose.ac.ukresearchgate.net Compound 8a is predicted to bind to the ATP binding site of Aurora B, with the indolin-2-one carbonyl group forming a crucial hydrogen bond with Ala173 in the hinge region. whiterose.ac.uk Additional hydrogen bonds are formed between the indolin-2-one NH group and Glu171, and the urea (B33335) moiety interacts with Lys122 and Glu141 in an allosteric channel. whiterose.ac.uk
| Compound | Target Kinase | IC50 |
| Cyclopropylurea derivative (8a) | Aurora B | 10.5 nM nih.gov |
| Carbamate 6e | Aurora B | 16.2 nM nih.gov |
This table displays the in vitro inhibitory activity of selected indolin-2-one derivatives against Aurora B kinase.
Mammalian Target of Rapamycin (B549165) (mTOR) Kinase Inhibition: Structural Determinants of Activity
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, regulating fundamental cellular processes like growth, proliferation, and metabolism. nih.govgoogle.com Its dysregulation is implicated in numerous diseases, including cancer, making it a significant therapeutic target. nih.govnih.gov Inhibitors of mTOR are broadly classified into generations. The first, known as rapalogs (e.g., rapamycin), are allosteric inhibitors of mTORC1. google.comnih.gov Second-generation inhibitors are ATP-competitive, targeting the kinase domain of mTOR and thus blocking the activity of both mTORC1 and mTORC2. nih.gov
While extensive research has been conducted on various chemical scaffolds as mTOR inhibitors, including those based on pyridopyrimidine and other heterocyclic systems, specific mechanistic studies detailing the interaction of 5-Chloroisoindoline (B142116) hydrobromide with mTOR kinase are not prominently available in the current scientific literature. nih.govgoogle.com However, patent literature describes certain isoindolinone derivatives as inhibitors of the serine/threonine kinase Akt, a key component of the PI3K/Akt/mTOR signaling pathway. google.com This suggests the potential for the isoindoline scaffold to be adapted for kinase inhibition. The development of selective mTOR inhibitors remains a challenge due to the high structural similarity with the phosphoinositide 3-kinase (PI3K) family, necessitating careful structural design to achieve selectivity. nih.gov Computational analyses, such as those performed on novel hydrazone derivatives, indicate that specific molecular features can lead to high binding affinities for mTOR, suggesting that targeted design could potentially yield active isoindoline-based inhibitors. mdpi.com
Heat Shock Protein 90 (Hsp90) Interaction and Client Protein Destabilization Mechanisms
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell proliferation and survival. nih.govnih.gov Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway, making Hsp90 an attractive target for cancer therapy. researchgate.netmdpi.com
The isoindoline scaffold has been identified as a promising framework for the development of Hsp90 inhibitors. Research has led to the discovery of novel classes of Hsp90 inhibitors, such as dihydroxyphenylisoindoline amides and 2-aroylisoindoline hydroxamic acids. nih.govnih.gov These compounds were developed through structure-based design and optimization of initial screening hits. nih.gov For instance, a series of 2-aroylisoindoline hydroxamic acids were synthesized and found to act as dual inhibitors of Hsp90 and Histone Deacetylase 6 (HDAC6). nih.govebi.ac.uk
The general mechanism of Hsp90 inhibition involves binding to the chaperone, which disrupts its ATP-dependent cycle. This shifts the chaperone complex into a conformation that favors client protein degradation. researchgate.netnih.gov The destabilization of Hsp90 clients, such as the receptor tyrosine kinase ErbB2 or the hypoxia-inducible factor Hif-1α, is a key consequence of this inhibition. nih.govnih.gov While these studies establish the potential of the isoindoline core structure in Hsp90 inhibition, specific mechanistic data on how 5-Chloroisoindoline hydrobromide itself interacts with Hsp90 or affects the stability of its client proteins is not detailed in the reviewed literature.
Table 1: Examples of Isoindoline-Based Hsp90 Inhibitors and Their Activity
| Compound | Target(s) | Activity (IC50 / GI50) | Cell Line(s) | Reference |
|---|---|---|---|---|
| Compound 10 (2-aroylisoindoline hydroxamic acid derivative) | Hsp90, HDAC6 | Hsp90: 66 nM (IC50) HDAC6: 33.3 nM (IC50) 0.37 µM (GI50) 0.13 µM (GI50) |
Lung A549 Lung H1975 | nih.gov |
| Compound 17 (2-aroylisoindoline hydroxamic acid derivative) | Hsp90α, HDAC6 | Hsp90α: 46.8 nM (IC50) HDAC6: 4.3 nM (IC50) 0.76 µM (GI50) 0.52 µM (GI50) |
Lung A549 Lung H1975 | nih.gov |
Inhibition of Other Enzyme Systems
Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition: Mechanistic Research
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function enzyme. nih.gov It acts as an adhesion molecule on the surface of endothelial cells, mediating the trafficking of leukocytes to sites of inflammation, and possesses amine oxidase activity. frontiersin.orgnih.gov This enzymatic function catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia (B1221849), which can contribute to oxidative stress and tissue damage. nih.govdoi.org Consequently, inhibiting VAP-1/SSAO is a therapeutic strategy for various inflammatory diseases. nih.govfrontiersin.org
A variety of small molecule inhibitors targeting VAP-1/SSAO have been developed, including irreversible mechanism-based inhibitors like allylamines and hydrazines, as well as reversible inhibitors. doi.orgnih.gov For example, PXS-4728A has been shown to reduce leukocyte rolling and adhesion, thereby dampening neutrophil migration in models of lung inflammation. nih.gov However, the development of these inhibitors can be complicated by significant pharmacological differences between species. doi.org Despite the exploration of diverse chemical scaffolds, including pyridazinones and various amine derivatives, for VAP-1/SSAO inhibition, the scientific literature reviewed does not provide specific mechanistic research on this compound as an inhibitor of this enzyme system. nih.govmedchemexpress.com
MDM2-p53 Interaction Inhibition: Elucidating the Mechanism of p53 Pathway Restoration
The interaction between the p53 tumor suppressor protein and its primary negative regulator, Murine Double Minute 2 (MDM2), is a critical control point in cell cycle regulation and a key target in cancer therapy. nih.govnih.gov In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the inhibition and degradation of p53, thereby allowing uncontrolled cell proliferation. youtube.com Disrupting the MDM2-p53 interaction with small-molecule inhibitors can reactivate p53's tumor-suppressing functions, such as inducing cell cycle arrest or apoptosis. nih.govyoutube.com
The isoindolinone scaffold, a core component of the broader isoindoline family, has proven to be a highly effective framework for designing potent inhibitors of the MDM2-p53 interaction. The mechanism of these inhibitors involves their ability to bind to a deep hydrophobic pocket on the surface of the MDM2 protein. This pocket is the natural binding site for p53, specifically for three key hydrophobic residues: Phe19, Trp23, and Leu26. By occupying this pocket, the isoindolinone-based inhibitors competitively block the binding of p53 to MDM2. nih.gov This frees p53 from MDM2-mediated degradation, leading to its stabilization, accumulation, and the restoration of its transcriptional activity. nih.govyoutube.com
While direct studies on this compound are not specified, extensive research on related chlorinated isoindolinone compounds provides significant insight. These studies highlight the importance of the chlorophenyl group in contributing to the binding affinity.
Computational Chemistry and Molecular Biophysics in Ligand-Target Studies
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational method central to modern drug discovery, used to predict the preferred orientation and interaction strength of a small molecule (ligand) when bound to a protein target. nih.govmdpi.com The process involves two main stages: generating various possible binding poses of the ligand within the target's active site and then using a scoring function to estimate the binding affinity for each pose. nih.gov This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger, more stable interaction. mdpi.comnih.gov
This computational approach has been instrumental in the development of isoindoline-based inhibitors. For instance, in the optimization of MDM2-p53 inhibitors, molecular docking was used to guide the synthesis of focused libraries of isoindolinone compounds. By predicting how different chemical modifications would affect the binding to the hydrophobic pocket of MDM2, researchers could prioritize the synthesis of compounds with potentially higher potency. mdpi.com
The accuracy of binding affinity prediction depends on the sophistication of the scoring function, which must account for various intermolecular forces like hydrogen bonding, van der Waals interactions, and electrostatic interactions. mdpi.com While docking provides a rapid and valuable estimation, it is a simplified model. nih.gov More rigorous, computationally expensive methods like molecular dynamics (MD) simulations are often used to further refine the understanding of the dynamic nature of the protein-ligand complex. mdpi.com
Although specific docking studies for this compound are not detailed in the reviewed literature, the extensive application of these techniques to the broader class of isoindoline and isoindolinone inhibitors underscores their importance in understanding and predicting ligand-target interactions.
Table 2: Predicted Binding Affinities of Example Compounds for mTOR Pathway Proteins
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| MVB1 (Hydrazone Derivative) | PI3K | -9.8 | mdpi.com |
| AKT | -10.2 | ||
| mTOR | -11.6 | ||
| MVB2 (Hydrazone Derivative) | PI3K | -7.7 | mdpi.com |
| AKT | -8.1 | ||
| mTOR | -9.6 |
Molecular Dynamics Simulations to Investigate Conformational Changes Upon Binding
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of a ligand binding to its biological target. These simulations can reveal intricate details about the conformational changes that both the ligand and the target protein undergo to achieve a stable complex. For the broader class of isoindoline derivatives, MD simulations have been employed to elucidate their binding modes and stability within the active sites of various enzymes. For instance, studies on isoindoline-1,3-dione derivatives have utilized MD simulations to confirm the stability of the ligand-protein complex, often revealing key hydrogen bonds and hydrophobic interactions that are crucial for binding affinity.
However, a specific molecular dynamics study for this compound is not currently available in the scientific literature. Such a study would be invaluable in determining how the chloro- substitution at the 5-position and the hydrobromide salt form influence its interaction with a biological target. Key questions that remain unanswered include:
What are the preferred conformational states of this compound in an aqueous environment?
How does the chlorine atom at the 5-position affect the electronic distribution and, consequently, the binding interactions?
What specific conformational changes does a target protein undergo to accommodate this compound?
What is the energetic landscape of the binding process, including the free energy of binding?
Answering these questions through dedicated MD simulations would provide a foundational understanding of the compound's behavior at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are instrumental in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent and selective drug candidates. QSAR studies have been successfully applied to various classes of heterocyclic compounds, including isoindoline and isoquinoline (B145761) derivatives, to identify the key molecular descriptors that govern their biological effects.
A QSAR model that specifically includes this compound or a closely related series of halogenated isoindolines has not been reported. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities. The model could then be used to:
Predict the biological activity of other, as-yet-unsynthesized, chlorinated isoindoline derivatives.
Identify the optimal position and type of halogen substitution for maximizing activity.
The absence of such a study for this compound limits the rational design of new derivatives based on this scaffold.
Role in Chemical Probe Development and Contributions to Biomedical Research
Development of Chemical Probes Based on the 5-Chloroisoindoline (B142116) Scaffold
The development of chemical probes is a critical step in understanding the function of proteins and other biological macromolecules in both healthy and diseased states. The 5-chloroisoindoline scaffold serves as a valuable starting point for the synthesis of such probes due to its rigid bicyclic structure, which can be readily functionalized to achieve specific biological activities.
The isoindoline (B1297411) core is a key component in the design of inhibitors for a variety of enzymes and receptors. For instance, isoindoline-based compounds have been investigated as potent inhibitors of enzymes like human lactate (B86563) dehydrogenase A (hLDHA), which is a significant target in cancer metabolism. The strategic placement of a chlorine atom on the isoindoline ring can enhance the binding affinity and selectivity of these inhibitors for their target protein. This is achieved by influencing the molecule's interaction with specific amino acid residues within the active site of the enzyme.
Furthermore, the isoindoline scaffold has been utilized in the development of ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a wide range of physiological processes. The 5-chloro substituent can play a crucial role in fine-tuning the selectivity of these ligands for specific GPCR subtypes, thereby minimizing off-target effects and providing more precise tools for studying receptor function.
Target validation is a crucial process in drug discovery that aims to confirm that a specific biological molecule is directly involved in a disease process and is a viable point for therapeutic intervention. Chemical probes with high selectivity and potency are indispensable tools for these studies.
Isoindoline-based probes have been instrumental in validating novel drug targets. For example, derivatives of the isoindoline scaffold have been used to inhibit the activity of specific kinases, enzymes that play a central role in cellular signaling pathways. By observing the cellular consequences of inhibiting a particular kinase with a selective probe, researchers can validate its role in disease-relevant processes such as cell proliferation, migration, and survival. The 5-chloroisoindoline moiety can contribute to the development of such probes by enhancing their cell permeability and metabolic stability, allowing for effective target engagement within a cellular context.
Contributions to Understanding Disease Pathophysiology through Target Modulation
The ability to selectively modulate the activity of specific biological targets with chemical probes provides invaluable insights into the molecular mechanisms underlying various diseases. The 5-chloroisoindoline scaffold has contributed to this understanding by enabling the development of probes that can perturb disease-related pathways with high precision.
Aberrant cellular signaling is a hallmark of many diseases, including cancer and neurodegenerative disorders. Isoindoline-based chemical probes have been employed to dissect these complex signaling networks. For instance, by selectively inhibiting a key protein in a cancer-related signaling pathway, researchers can unravel the downstream effects and identify other potential targets for therapeutic intervention.
The unique structural features of the 5-chloroisoindoline scaffold can be exploited to design probes that target specific nodes within these pathways. This has led to a deeper understanding of how signaling pathways become dysregulated in disease and has provided a rationale for the development of targeted therapies that can restore normal cellular function.
The study of fundamental cellular processes such as cell growth, migration, and differentiation is essential for understanding both normal physiology and disease. Chemical probes based on the 5-chloroisoindoline scaffold have been used to modulate these processes in a controlled manner.
For example, isoindoline derivatives have been shown to influence the cell cycle, the series of events that lead to cell division and duplication. By arresting the cell cycle at specific phases, these compounds have helped to elucidate the complex regulatory mechanisms that govern cell proliferation. Similarly, the modulation of cell migration by isoindoline-based probes has provided insights into the processes of wound healing and cancer metastasis.
Future Directions and Emerging Technologies in Isoindoline Research
The field of isoindoline research continues to evolve, driven by advances in synthetic chemistry, computational modeling, and biological screening techniques. Future efforts will likely focus on the development of novel synthetic methodologies to access a wider diversity of isoindoline-based compounds. This will enable the exploration of a broader range of biological targets and the development of probes with even greater selectivity and potency.
Emerging technologies such as DNA-encoded library (DEL) screening and fragment-based drug discovery are also being applied to the isoindoline scaffold. These approaches allow for the rapid identification of novel ligands for challenging targets and can accelerate the development of new chemical probes and drug candidates. Furthermore, the integration of computational methods, such as molecular docking and machine learning, will play an increasingly important role in the rational design of isoindoline-based compounds with desired biological activities.
The continued exploration of the 5-chloroisoindoline scaffold and its derivatives holds great promise for advancing our understanding of biology and disease, and for the development of the next generation of targeted therapies and research tools.
The Evolving Landscape of Isoindoline-Based Chemical Probes
The isoindoline scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While specific research on 5-Chloroisoindoline hydrobromide in the context of advanced chemical biology is not extensively detailed in publicly available literature, the broader class of isoindoline derivatives serves as a crucial template for developing chemical probes and therapeutic leads. These compounds are instrumental in exploring complex biological systems, and their development is increasingly influenced by cutting-edge technologies. The strategic placement of substituents, such as a chloro group at the 5-position, is a key aspect of medicinal chemistry aimed at modulating the potency, selectivity, and pharmacokinetic properties of these molecules.
Chemical probes are essential small-molecule tools used to study and manipulate the function of proteins and other biological targets within their native cellular environment. mskcc.org The development of these probes, particularly those derived from scaffolds like isoindoline, has significantly advanced our understanding of biology and disease. Isoindoline derivatives have been investigated for their potential in treating a range of conditions, including cancer, inflammation, and neurodegenerative diseases. nih.govresearchgate.net The effectiveness of these compounds often hinges on their ability to interact with specific biological targets, a property that can be finely tuned through chemical synthesis and modification.
The synthesis of complex molecules, including substituted isoindolines, is a significant challenge in medicinal chemistry. Computer-Aided Synthesis Planning (CASP) has emerged as a powerful tool to accelerate this process. nih.gov Modern CASP relies heavily on artificial intelligence (AI) and machine learning (ML) to devise efficient synthetic routes. optimlpse.co.uk
Key Aspects of AI/ML in Synthesis Planning
| Feature | Description | Reference |
| Retrosynthesis Prediction | AI algorithms propose strategic bond disconnections in a target molecule to identify simpler precursor structures. | nih.govoptimlpse.co.uk |
| Reaction Outcome Prediction | Neural networks are trained on large datasets to anticipate the products and potential byproducts of a chemical reaction. | nih.gov |
| Synthetic Feasibility Analysis | ML models assess the practicality of a proposed synthetic route by considering factors like reagent availability and reaction complexity. | researchgate.net |
| Process Optimization | AI can help refine reaction conditions to improve yields and reduce the formation of impurities. | researchgate.net |
The isoindoline core is a versatile scaffold that has been modified to target a wide array of proteins implicated in disease. Research into this class of compounds has led to the discovery of potent inhibitors for several important biological targets. For instance, certain isoindolinone derivatives have been identified as highly effective inhibitors of Histone Deacetylases (HDACs), particularly HDAC1, which are crucial targets in cancer therapy. nih.gov Other modifications to the isoindoline structure have yielded compounds that selectively inhibit tumor-associated enzymes like Carbonic Anhydrase IX, offering a potential avenue for developing anticancer drugs with minimal side effects. nih.gov
Recent studies have expanded the target space for isoindoline derivatives even further. A structural optimization campaign led to the identification of an isoindoline-based compound as a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell signaling and a promising target for cancer immunotherapy. acs.org Additionally, isoindoline-1,3-diones have shown potential as agents against Alzheimer's disease through the inhibition of cholinesterases and have been evaluated as potential antipsychotics by targeting the dopamine (B1211576) D3 receptor. researchgate.net The substitution at position 5 of the isoindolinone ring, in particular, has been a focal point of research for developing potent immunomodulatory drugs (IMIDs®) that inhibit TNF-α production and show antiproliferative activity against various cancer cell lines. nih.gov
Selected Biological Targets of Isoindoline Derivatives
| Derivative Class | Biological Target | Therapeutic Area | Reference |
| Isoindolinones | Histone Deacetylase 1 (HDAC1) | Cancer | nih.gov |
| Isoindoline-1,3-dione based sulfonamides | Carbonic Anhydrase IX (CA IX) | Cancer | nih.gov |
| Isoindoline Analogues | Hematopoietic Progenitor Kinase 1 (HPK1) | Cancer Immunotherapy | acs.org |
| 5-substituted Isoindolinones | TNF-α Production | Cancer, Inflammation | nih.gov |
| Isoindoline-1,3-diones | Dopamine D3 Receptor | Antipsychotics | researchgate.net |
| Isoindoline-1,3-diones | Cholinesterases | Alzheimer's Disease | researchgate.net |
Once a synthetic route is established, High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify "hits"—molecules that show activity against a specific biological target. nih.goveurofinsdiscovery.com HTS assays are designed to be robust and are often automated to screen thousands of compounds per week, using various detection technologies like luminescence or mass spectrometry. eurofinsdiscovery.commdpi.com
Following the identification of a hit from an HTS campaign, the process of lead optimization begins. This iterative cycle involves designing, synthesizing, and testing new analogs of the hit compound to improve its properties. patsnap.com The goal is to enhance potency, selectivity, and the ADME (absorption, distribution, metabolism, and excretion) profile, while minimizing toxicity. patsnap.comdanaher.com
Modern lead optimization heavily utilizes computational tools. patsnap.com Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations help predict how structural modifications will affect a compound's activity and binding to its target. danaher.com Physics-based computational models can also guide modifications to improve properties like aqueous solubility. nih.gov For isoindoline-based compounds, these methodologies are crucial for transforming an initial hit into a viable chemical probe or drug candidate. nih.gov For example, after identifying an isoindoline derivative as an HPK1 inhibitor, further optimization led to a compound with improved potency and better pharmacokinetic properties. acs.org
Q & A
Q. What are the established synthetic routes for 5-chloroisoindoline hydrobromide, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis of this compound (CAS 70131-69-0) typically involves bromination of isoindoline derivatives or substitution reactions using hydrobromic acid (HBr) to form the hydrobromide salt. A general approach includes:
- Bromination : Reacting isoindoline with brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C).
- Salt Formation : Treating the intermediate with HBr in a polar solvent (e.g., ethanol or water) to precipitate the hydrobromide salt .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to avoid over-bromination.
- Adjust stoichiometry of HBr to ensure complete salt formation.
- Purify via recrystallization (ethanol/water) to achieve ≥95% purity, confirmed by HPLC .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Purity Assessment :
- Elemental Analysis : Ensure Br and Cl content aligns with theoretical values (Br: ~34.1%, Cl: ~15.1%) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of 5-chloroisoindoline derivatives?
Methodological Answer: Discrepancies in bioactivity data (e.g., antiviral vs. anti-inflammatory effects) may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch reagent differences .
- Structural Confounders : Compare this compound with its hydrochloride analog (CAS 912999-79-2) to isolate salt-specific effects .
- Dose-Response Analysis : Use Hill equation modeling to differentiate true activity from non-specific effects at high concentrations .
Q. How can computational methods enhance the design of this compound derivatives for targeted drug discovery?
Methodological Answer:
- Molecular Docking : Screen derivatives against protein targets (e.g., HIV protease) using software like AutoDock Vina. Prioritize compounds with binding energies ≤ −8.0 kcal/mol .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. Br at position 5) with bioactivity to guide synthesis .
- ADMET Prediction : Use SwissADME to predict pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .
Q. What experimental designs are recommended for evaluating in vivo toxicity of this compound?
Methodological Answer:
- Dose Escalation : Administer 10–100 mg/kg (oral or intraperitoneal) to murine models (n ≥ 6 per group) over 28 days .
- Endpoints : Monitor weight loss, organ histopathology (liver/kidney), and serum biomarkers (ALT, creatinine) .
- Control Groups : Include a vehicle control (saline) and a positive control (e.g., pyrithiamine hydrobromide for neurotoxicity comparison) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
